Flufylline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Flufylline can be synthesized through various synthetic routes. One common method involves the reaction of 7-(2-Chloroethyl)theophylline with 4-(p-fluorobenzoyl)piperidine . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of advanced purification techniques ensures the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: Flufylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives , while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Flufylline has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Mechanism of Action
Flufylline exerts its effects primarily through antagonism of 5-HT (serotonin) receptors . By binding to these receptors, this compound inhibits the action of serotonin, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular research, where this compound has shown antihypertensive properties .
Comparison with Similar Compounds
Flufylline is often compared with other similar compounds, such as:
- Fluprofylline
- Ritanserin
- Butanserin
- Ketanserin
These compounds share similar pharmacological properties, particularly in their interactions with serotonin receptors . this compound is unique in its specific molecular structure and the resulting pharmacological profile. Its distinct chemical properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYQPKJAPXGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231611 | |
Record name | Flufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82190-91-8 | |
Record name | Flufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?
A2: While the provided abstracts don't provide the detailed chemical structures of this compound and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to this compound. []
Q2: What were the primary research objectives behind the development of this compound?
A3: this compound was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.
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